Lead(II) sulfide (PbS, CAS: 1314-87-0) is a narrow-bandgap (0.41 eV at 300 K) IV-VI semiconductor characterized by a highly symmetric rock-salt cubic structure, a high melting point of 1391 K, and a strong propensity for quantum confinement due to its ~18 nm exciton Bohr radius [1]. In industrial and scientific procurement, PbS is primarily sourced as a foundational precursor or active material for short-wave infrared (SWIR) photodetectors, quantum dot solar cells (QDSCs), and mid-temperature thermoelectric generators. Unlike wider-bandgap metal sulfides (e.g., CdS, ZnS) that are restricted to visible or ultraviolet applications, PbS provides critical access to the near- and short-wave infrared spectrum. Its commercial value proposition is heavily anchored in its elemental abundance, high dielectric constant, and its ability to be processed from solution into highly tunable optoelectronic architectures.
Procurement substitution among lead chalcogenides (PbS, PbSe, PbTe) routinely fails due to severe divergences in environmental stability, spectral tuning limits, and raw material economics. While Lead(II) selenide (PbSe) shares a similar crystal structure and offers a larger Bohr radius for quantum confinement, PbSe is highly sensitive to ambient oxygen; its rapid oxidation blue-shifts luminescence, quenches emission, and forces manufacturers to utilize expensive inert-gas glovebox environments [1]. Conversely, Lead(II) telluride (PbTe) is the historical benchmark for mid-temperature thermoelectrics, but it relies on tellurium—a critically scarce element with high price volatility[2]. PbS occupies a highly specific procurement niche: it provides the necessary infrared optoelectronic performance and thermoelectric potential while utilizing earth-abundant sulfur and offering superior air stability during device fabrication, making it the only economically viable choice for scalable, ambient-processed manufacturing.
A primary driver for selecting PbS over PbSe in optoelectronic manufacturing is its superior chemical robustness in ambient air. PbSe quantum dots undergo rapid oxidation that severely degrades charge transport and quenches photoluminescence. When fabricated into quantum dot solar cells (QDSCs) under ambient atmospheric conditions, devices utilizing in-situ halide-passivated PbS achieve a Power Conversion Efficiency (PCE) of 6.5%. In direct contrast, equivalent PbSe QD devices fabricated in air degrade rapidly, yielding a maximum PCE of only 2.65% [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) of devices fabricated in ambient air |
| Target Compound Data | 6.5% PCE (PbS) |
| Comparator Or Baseline | 2.65% PCE (PbSe) |
| Quantified Difference | 2.45x higher efficiency for PbS under ambient processing |
| Conditions | Ambient air fabrication of QD solar cells using halide-passivated nanocrystals |
Allows buyers to transition optoelectronic manufacturing out of expensive inert-gas environments, drastically lowering large-scale production costs.
For applications requiring broad spectral coverage, PbS provides a significantly wider tunable bandgap range than PbSe. While both are narrow-bandgap materials, the quantum confinement effect in PbS yields a steeper energy shift at small nanocrystal diameters. As the particle size is reduced to 2 nm, the bandgap of PbS expands from its 0.41 eV bulk value up to approximately 1.5 to 1.7 eV. In contrast, the bandgap of PbSe (bulk 0.27 eV) only tunes up to approximately 1.0 eV at similar 2 nm sizes [1].
| Evidence Dimension | Maximum tunable bandgap at 2 nm particle size |
| Target Compound Data | ~1.5 to 1.7 eV (PbS) |
| Comparator Or Baseline | ~1.0 eV (PbSe) |
| Quantified Difference | ~0.5 to 0.7 eV wider maximum bandgap tuning for PbS |
| Conditions | Quantum dot size reduction down to 2 nm |
Enables a single PbS precursor supply chain to service multiple product lines spanning the visible to the short-wave infrared (SWIR) spectrum.
Lead telluride (PbTe) is the traditional commercial benchmark for mid-temperature thermoelectrics, but its reliance on scarce tellurium creates severe supply chain vulnerabilities. PbS utilizes highly earth-abundant sulfur but was historically avoided due to higher baseline thermal conductivity. However, modern nanostructuring techniques overcome this: n-type PbS doped with 1.0 mol % PbCl2 and dispersed with 1.0 mol % Bi2S3 achieves a thermoelectric figure of merit (ZT) of 1.1 at 923 K. This matches the performance baseline of commercial PbTe alloys while entirely eliminating tellurium dependence[1].
| Evidence Dimension | Thermoelectric Figure of Merit (ZT) at 923 K |
| Target Compound Data | ZT = 1.1 (Nanostructured PbS) |
| Comparator Or Baseline | ZT ~ 1.1 - 1.5 (PbTe benchmark) |
| Quantified Difference | Equivalent ZT performance achieved using vastly cheaper, earth-abundant sulfur |
| Conditions | 923 K operating temperature, n-type nanostructured bulk material |
Provides a commercially viable, supply-chain-secure alternative to tellurium-based thermoelectric materials for industrial waste heat recovery systems.
Directly downstream of its superior air stability compared to PbSe, PbS is the preferred active material for quantum dot solar cells (QDSCs) and large-area photodetectors manufactured via ambient roll-to-roll processing. By maintaining high power conversion efficiencies (e.g., 6.5%) without the need for strict inert-gas handling, PbS allows manufacturers to drastically reduce facility overhead and scale up flexible optoelectronic production[1].
Because PbS offers a wider tunable bandgap range (0.41 eV to 1.7 eV) than PbSe, it is the optimal procurement choice for broadband photodetector arrays. It is heavily utilized in machine vision, night vision, and agricultural sorting sensors where a single material system must be tuned to detect both visible light and short-wave infrared (SWIR) signatures [2].
Following the demonstration of high ZT values (~1.1 at 923 K) via nanostructuring, PbS is increasingly replacing PbTe in mid-temperature waste heat recovery systems. It is the ideal material choice for automotive exhaust energy harvesting and industrial thermal management where the high cost and supply chain volatility of tellurium prohibit the use of traditional PbTe modules [3].
Irritant;Health Hazard;Environmental Hazard